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Compound of Interest

Compound Name: PF-543 Citrate

Cat. No.: B8082103

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-543 citrate, a potent and selective
inhibitor of Sphingosine Kinase 1 (SPHK1). This document consolidates key quantitative data,
detailed experimental protocols, and visual representations of its mechanism of action and
relevant signaling pathways to support researchers and drug development professionals in
their exploration of SPHKZ1 inhibition.

Core Concepts: Mechanism and Selectivity

PF-543 is a reversible and sphingosine-competitive inhibitor of SPHK1.[1][2] It potently blocks
the phosphorylation of sphingosine to the bioactive lipid, sphingosine-1-phosphate (S1P), a
critical signaling molecule involved in a myriad of cellular processes including cell proliferation,
survival, migration, and inflammation. The citrate salt form of PF-543 is commonly used in
research.

A key attribute of PF-543 is its remarkable selectivity for SPHK1 over its isoform, SPHK2,
exhibiting over 100-fold greater inhibition of SPHK1.[1][2] This selectivity is crucial for
dissecting the specific roles of SPHK1 in various physiological and pathological contexts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PF-543, providing a
comparative overview of its potency and activity in various experimental settings.
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Table 1: In Vitro Inhibitory Activity of PF-543

Parameter Value Cell Line/System Reference
Recombinant Human
IC50 (SPHK1) 2.0 nM [1][2]
SPHK1
) Recombinant Human
Ki (SPHK1) 3.6 nM [1][2]
SPHK1
IC50 (S1P formation 1483 head and neck
, 1.0 nM _ [2]
in cells) carcinoma cells
EC50 (intracellular 1483 head and neck
_ 8.4 nM _ [2]
S1P depletion) carcinoma cells
IC50 (S1P formation
) 26.7nM Human whole blood [11[2]
in whole blood)
Selectivity (SPHK1 vs Recombinant Human
>100-fold [1]I2]
SPHK2) Isoforms
Table 2: In Vivo Data for PF-543
Parameter Value Species Model Reference
Hypoxic
. . 1 mg/kg, i.p., TP
Dosing (Chronic) Mouse pulmonary [3]
every other day i
hypertension
) 10 mg/kg or 30 Pharmacokinetic
Dosing (Acute) ) Mouse [2][3]
mg/kg, i.p. study
Half-life (T1/2) 1.2 hours Mouse Blood samples [2]

Signaling Pathways and Mechanisms of Action

To visually represent the biological context and mechanism of PF-543, the following diagrams

were generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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